molecular formula C9H8FN3O B1406137 5-Amino-2-(2-fluorophenyl)-2,4-dihydro-3h-pyrazol-3-one CAS No. 97096-91-8

5-Amino-2-(2-fluorophenyl)-2,4-dihydro-3h-pyrazol-3-one

Cat. No.: B1406137
CAS No.: 97096-91-8
M. Wt: 193.18 g/mol
InChI Key: QLTKJQFHICGITB-UHFFFAOYSA-N
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Description

5-Amino-2-(2-fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic compound that contains both an amino group and a fluorophenyl group attached to a pyrazolone ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(2-fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one typically involves the reaction of 2-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using an appropriate reagent, such as acetic anhydride, to yield the desired pyrazolone derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(2-fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, alcohols, and substituted pyrazolones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Amino-2-(2-fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with various biological targets.

    Medicine: Explored for its potential anti-inflammatory, analgesic, and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of 5-Amino-2-(2-fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-2-(2-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one
  • 5-Amino-2-(2-bromophenyl)-2,4-dihydro-3H-pyrazol-3-one
  • 5-Amino-2-(2-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one

Uniqueness

The presence of the fluorophenyl group in 5-Amino-2-(2-fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one imparts unique chemical properties, such as increased lipophilicity and metabolic stability, compared to its chloro, bromo, and methyl analogs. These properties can enhance its pharmacokinetic profile and biological activity .

Properties

IUPAC Name

5-amino-2-(2-fluorophenyl)-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3O/c10-6-3-1-2-4-7(6)13-9(14)5-8(11)12-13/h1-4H,5H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTKJQFHICGITB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN(C1=O)C2=CC=CC=C2F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Amino-2-(2-fluorophenyl)-2,4-dihydro-3h-pyrazol-3-one
Reactant of Route 2
5-Amino-2-(2-fluorophenyl)-2,4-dihydro-3h-pyrazol-3-one
Reactant of Route 3
Reactant of Route 3
5-Amino-2-(2-fluorophenyl)-2,4-dihydro-3h-pyrazol-3-one
Reactant of Route 4
5-Amino-2-(2-fluorophenyl)-2,4-dihydro-3h-pyrazol-3-one
Reactant of Route 5
5-Amino-2-(2-fluorophenyl)-2,4-dihydro-3h-pyrazol-3-one
Reactant of Route 6
5-Amino-2-(2-fluorophenyl)-2,4-dihydro-3h-pyrazol-3-one

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